molecular formula C8H11BrO2 B6164708 (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 38213-14-8

(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B6164708
CAS No.: 38213-14-8
M. Wt: 219.1
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Description

(1R,6S,7S)-7-bromobicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid typically involves the bromination of a suitable bicyclic precursor followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom into the bicyclic structure. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form various derivatives, including esters and anhydrides.

    Reduction Reactions: The compound can undergo reduction reactions to convert the carboxylic acid group into an alcohol or aldehyde.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted bicyclic compounds with different functional groups.

    Oxidation: Formation of esters, anhydrides, or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Chemistry: (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity and chemical reactivity.

Comparison with Similar Compounds

    (1R,6S,7S)-7-chlorobicyclo[4.1.0]heptane-7-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    (1R,6S,7S)-7-fluorobicyclo[4.1.0]heptane-7-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    (1R,6S,7S)-7-iodobicyclo[4.1.0]heptane-7-carboxylic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets.

Properties

CAS No.

38213-14-8

Molecular Formula

C8H11BrO2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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